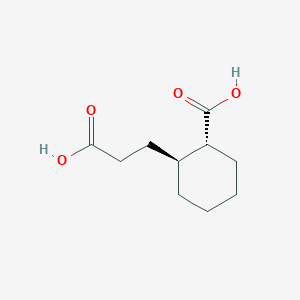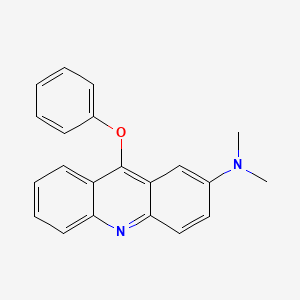![molecular formula C20H33N B14595276 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine CAS No. 60601-70-9](/img/structure/B14595276.png)
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by its unique structure, which includes multiple methyl groups and a phenylpropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine . This intermediate can then be further functionalized through various organic reactions to introduce the phenylpropyl substituent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using catalytic hydrogenation or other reduction techniques. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the structure, particularly the phenylpropyl substituent.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens or other functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes both the piperidine ring and the phenylpropyl substituent
Propiedades
Número CAS |
60601-70-9 |
|---|---|
Fórmula molecular |
C20H33N |
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
2,6-dimethyl-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C20H33N/c1-15(2)13-19-9-11-20(12-10-19)16(3)14-21-17(4)7-6-8-18(21)5/h9-12,15-18H,6-8,13-14H2,1-5H3 |
Clave InChI |
CPLMCNAKFRXPHD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1CC(C)C2=CC=C(C=C2)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
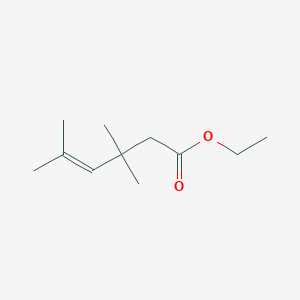


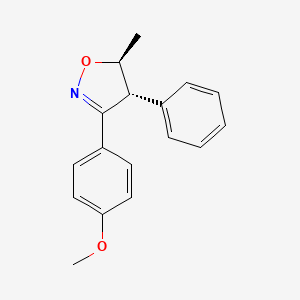

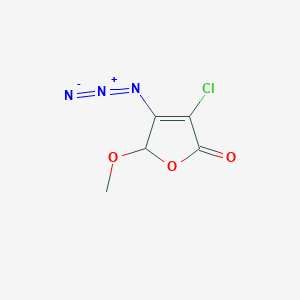


![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
